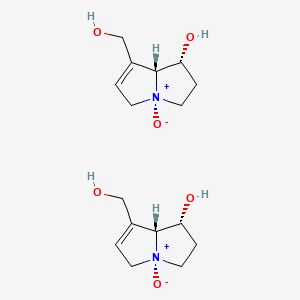

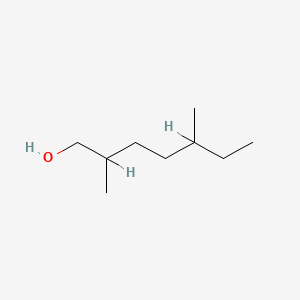

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

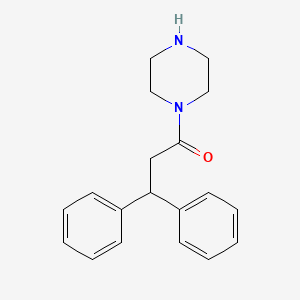

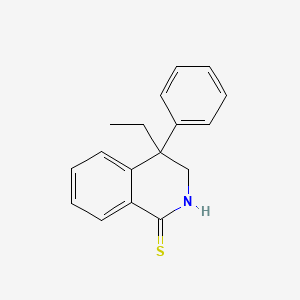

(1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol, also known as 7-hydroxy-4-oxo-2,3,5,8-tetrahydropyrrolizin-1-ium, is an important organic compound that has a wide range of applications in scientific research. It is a pyrrolizinium-1-ol, which is a type of heterocyclic compound that is composed of a ring of five carbon atoms and one nitrogen atom. This compound has been studied extensively in recent years due to its unique properties and potential applications in various fields, such as medicine and biochemistry. We will also discuss potential future directions for research involving this compound.

Scientific Research Applications

Synthesis of Bioactive Molecules

Asymmetric Synthesis and Natural Product Derivatives : A study by Kotian et al. (2005) outlines a large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a compound which serves as a useful intermediate for synthesizing various bioactive molecules. This synthesis involves an asymmetric 1,3-dipolar cycloaddition reaction, showcasing the molecule's significance in the efficient and scalable production of compounds with potential pharmaceutical applications Kotian, Lin, El-Kattan, & Chand, 2005.

Material Science and Conductive Polymers

Electroactive and Conductive Materials : Xu et al. (2014) have synthesized TEMPO-contained polypyrrole derivatives for use as cathode material in organic radical batteries. These polymers exhibit superior electrochemical performance due to their stable conductive polypyrrole main chain and flexible linking side-chain, demonstrating the relevance of pyrrolizine derivatives in developing advanced materials for energy storage applications Xu, Yang, Su, Ji, & Zhang, 2014.

Advanced Synthetic Methodologies

Innovative Synthetic Routes : The work by Gabriele et al. (2012) presents a palladium iodide-catalyzed approach to synthesize functionalized pyrrole derivatives, showcasing the molecule's role in facilitating the development of novel and convenient synthetic methodologies for constructing complex heterocyclic structures. This research underlines the molecule's contribution to expanding the toolkit of organic synthesis through catalytic and regioselective transformations Gabriele, Veltri, Mancuso, Salerno, Maggi, & Aresta, 2012.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the conversion of a pyrrolidine derivative to the desired pyrrolizin-4-ium-1-ol compound through a series of reactions.", "Starting Materials": [ "4-pyrrolidinone", "paraformaldehyde", "sodium borohydride", "methyl iodide", "sodium hydroxide", "acetic acid", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: 4-pyrrolidinone is reacted with paraformaldehyde and sodium borohydride in methanol to form (1R,4R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ol.", "Step 2: The resulting compound is then reacted with methyl iodide in the presence of sodium hydroxide to form (1R,4R)-7-(hydroxymethyl)-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol.", "Step 3: The pyrrolizin-4-ium-1-ol compound is then oxidized using acetic acid and hydrogen peroxide to form the desired compound, (1R,4R,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol." ] } | |

| 6870-33-3 | |

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(1R,4S,8R)-7-(hydroxymethyl)-4-oxido-2,3,5,8-tetrahydro-1H-pyrrolizin-4-ium-1-ol |

InChI |

InChI=1S/C8H13NO3/c10-5-6-1-3-9(12)4-2-7(11)8(6)9/h1,7-8,10-11H,2-5H2/t7-,8-,9-/m1/s1 |

InChI Key |

VUMAFSXBFDKENO-IWSPIJDZSA-N |

Isomeric SMILES |

C1C[N@@+]2(CC=C([C@@H]2[C@@H]1O)CO)[O-] |

SMILES |

C1C[N+]2(CC=C(C2C1O)CO)[O-].C1C[N+]2(CC=C(C2C1O)CO)[O-] |

Canonical SMILES |

C1C[N+]2(CC=C(C2C1O)CO)[O-] |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)

![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)